Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thioamides and thiophene derivatives under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings allow the compound to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-thienyl)-1,3-thiazole-5-carboxylate
- 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid
- 2-(2-Thienyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both a thiazole and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit a broader range of biological activities and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTAQEAHFFIBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372515 | |
Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56421-62-6 | |
Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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